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Introduction
Gedatolisib, also known as PKI-587 or PF-05212384, is an investigational, small-molecule,

intravenous drug that acts as a potent, dual inhibitor of the phosphatidylinositol-3-kinase (PI3K)

and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] Developed initially by

Wyeth, which was later acquired by Pfizer, and now under development by Celcuity, Inc.,

Gedatolisib is being evaluated for the treatment of various solid tumors.[4][5] Deregulation of

the PI3K/AKT/mTOR pathway is a frequent event in human cancers, playing a crucial role in

promoting cell growth, proliferation, survival, and resistance to therapy.[1][6] Gedatolisib's

mechanism of simultaneously targeting both PI3K and mTOR kinases offers a comprehensive

blockade of this critical signaling cascade, a strategy designed to enhance anti-tumor activity

and potentially overcome resistance mechanisms associated with single-node inhibitors.[5][7]

[8]

Discovery and Synthesis
Gedatolisib is a bis(morpholino-1,3,5-triazine) derivative.[9] A practical and convergent

synthetic route has been developed to produce Gedatolisib on a large scale, avoiding

palladium coupling methods. A key step in this synthesis involves using 6-(4-nitrophenyl)-1,3,5-

triazine-2,4-diamine and 2,2′-dichlorodiethyl ether to prepare the essential dimorpholine

intermediate, 4,4′-(6-(4-nitrophenyl)-1,3,5-triazine-2,4-diyl)dimorpholine. This process allows for

the production of Gedatolisib in five steps with high purity.[10]
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Mechanism of Action
Gedatolisib functions by binding to the ATP-binding site of all four Class I PI3K catalytic

subunit isoforms (p110α, p110β, p110γ, and p110δ) and the kinase domain of mTOR.[4][7]

This dual inhibition is critical because mTOR is a downstream effector of PI3K, but it is also

regulated by other inputs.[4]

The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and

survival.[4][6] By inhibiting all Class I PI3K isoforms, Gedatolisib prevents the phosphorylation

of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3), which in turn prevents the activation of downstream effectors like AKT. Simultaneously,

Gedatolisib inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[7]

This is a key differentiator, as inhibiting only mTORC1 can lead to a feedback activation of PI3K

via mTORC2, potentially blunting the therapeutic effect.[7] By inhibiting both PI3K and mTOR,

Gedatolisib blocks the pathway both upstream and downstream of AKT, providing a more

comprehensive and durable suppression of oncogenic signaling.[7] This dual action may

prevent the drug resistance that can arise from isoform switching or feedback loop activation

when using more selective inhibitors.[5][7]
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Gedatolisib inhibits both PI3K and mTORC1/2 complexes.
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Preclinical Development
In Vitro Activity
Gedatolisib has demonstrated potent inhibitory activity in cell-free enzymatic assays against

its target kinases and robust anti-proliferative effects in various cancer cell lines.

Table 1: Enzymatic Inhibition (IC50) of Gedatolisib

Target IC50 (nM) Reference

PI3Kα 0.4 [2][3]

PI3Kγ 5.4 [2][3]

PI3Kα (E545K mutant) 0.6 [3][11]

PI3Kα (H1047R mutant) 0.6 [3][11]

| mTOR | 1.6 |[2][3] |

Table 2: Cell Growth Inhibition (IC50) of Gedatolisib

Cell Line Cancer Type IC50 (nM) Reference

MDA-361
Breast
Adenocarcinoma

4.0 [2]

| PC3-MM2 | Prostate Cancer | 13.1 |[2] |

Preclinical studies comparing Gedatolisib to single-node PI3K/AKT/mTOR inhibitors found it to

be more cytotoxic and significantly more potent in breast and prostate cancer cell lines,

regardless of their PI3K pathway mutational status.[5][8][12] Mechanistically, Gedatolisib was

more effective at decreasing DNA synthesis, protein synthesis, and key metabolic functions like

glucose consumption and lactate production.[8][12]

In Vivo Activity
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In animal models, Gedatolisib administered intravenously demonstrated potent anti-tumor

efficacy and favorable pharmacokinetic properties.

Table 3: In Vivo Pharmacokinetics of Gedatolisib (25 mg/kg IV in Nude Mice)

Parameter Value Reference

Plasma Clearance 7 (mL/min)/kg [3][11]

Volume of Distribution 7.2 L/kg [3][11]

| Half-life | 14.4 hours |[3][11] |

In a xenograft model using MDA-361 breast cancer cells, Gedatolisib showed a minimum

efficacious dose (MED) of 3 mg/kg.[3][11] In an H1975 non-small-cell lung carcinoma xenograft

model, treatment with 25 mg/kg resulted in 90% survival after 7 weeks.[3][11] In vivo studies

also confirmed that Gedatolisib reduced tumor growth more effectively than single-node

inhibitors in breast cancer patient-derived xenograft (PDX) models.[12]

Experimental Protocols
Enzymatic Kinase Assay (Fluorescent Polarization)
The inhibitory activity of Gedatolisib against PI3K and mTOR kinases was determined using

cell-free enzymatic assays, often in a fluorescent polarization (FP) format.[3]

Reagents: Purified human class I PI3K enzymes and FLAG-tagged TOR were produced or

purchased. Substrates such as phosphatidylinositol 4,5-bisphosphate (PIP2) and His6-S6K

were used for PI3K and mTOR assays, respectively.[3]

Reaction Setup: Enzymes were diluted in a kinase assay buffer (e.g., 10 mM HEPES pH 7.4,

50 mM NaCl, 10 mM MnCl₂, 0.5 mM DTT).[3]

Inhibition: The diluted enzyme was mixed with various concentrations of Gedatolisib or a

DMSO vehicle control in a 96-well plate.[3]

Initiation: The kinase reaction was initiated by adding a buffer containing ATP and the

appropriate substrate (e.g., PIP2 for PI3K, His6-S6K for mTOR).[3]
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Incubation: The reaction plate was incubated at room temperature for a set period (e.g., 30

minutes for PI3K, 2 hours for mTOR).[3]

Termination and Detection: The reaction was stopped using a buffer containing EDTA. For

the FP assay, a fluorescent probe that binds to the product was added. The degree of

fluorescence polarization, which correlates with the amount of product formed, was

measured using a plate reader.[3]

Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)
The effect of Gedatolisib on cancer cell proliferation and viability was assessed using a

colorimetric MTS assay.[3][11]

Cell Plating: Cancer cells (e.g., MDA-361, PC3-MM2) were seeded into 96-well culture

plates at a density of approximately 3,000 cells per well and allowed to attach overnight.[3]

[11]

Compound Treatment: The following day, cells were treated with a range of concentrations of

Gedatolisib or a DMSO vehicle control.

Incubation: The plates were incubated for 72 hours in a standard cell culture incubator.[11]

MTS Reagent Addition: After incubation, a mixture of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PMS (phenazine

methosulfate) was added to each well.[3][11]

Color Development: Plates were incubated for 1-2 hours. During this time, viable cells with

active metabolism convert the MTS tetrazolium salt into a colored formazan product.[3]

Measurement: The absorbance of the formazan product was measured at 490 nm using a

96-well plate reader.[3]

Data Analysis: The absorbance values were used to calculate the percentage of cell growth

inhibition relative to vehicle-treated control cells, and IC50 values were determined.
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Workflow for a typical MTS cell viability assay.
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Clinical Development
Human Pharmacokinetics and Metabolism
A first-in-human, open-label study (NCT02142920) in healthy male volunteers evaluated the

pharmacokinetics of a single 89 mg intravenous dose of Gedatolisib.[13][14]

Table 4: Pharmacokinetic Parameters of Gedatolisib in Healthy Volunteers

Parameter Value Reference

Administration
89 mg, 30-minute IV
infusion

[13]

Peak Plasma Concentration
Observed at the end of

infusion
[13][14]

Terminal Half-life ~37 hours [13][14]

Metabolism
Trace; one oxidative

metabolite (M5) identified
[13][14]

| Primary Route of Excretion | Feces (66%-73% of dose recovered) |[13][14] |

The study concluded that the primary clearance mechanism for Gedatolisib is likely biliary

and/or intestinal secretion of the unchanged parent drug, as metabolism was minimal.[13][14]

Clinical Efficacy and Safety
Gedatolisib has been evaluated in multiple Phase I and II clinical trials, primarily in

combination with other anti-cancer agents, across a range of solid tumors.[15][16] The

combination approach is based on preclinical data suggesting that PI3K/mTOR inhibition may

enhance the anti-tumor activity of other therapies, such as CDK 4/6 inhibitors or chemotherapy.

[1]

Table 5: Summary of Selected Gedatolisib Clinical Trials
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Trial
Identifier

Phase
Combinatio
n Agents

Cancer
Type

Key
Findings /
Status

Reference

NCT009404
98

I
Single
Agent

Advanced
Solid
Tumors

First-in-
human
study to
determine
MTD and
safety.

[16]

NCT0268403

2
Ib

Palbociclib +

Letrozole or

Fulvestrant

HR+/HER2-

Breast

Cancer

A robust

response rate

and

manageable

side effect

profile were

reported.

[1][5]

--- Ib
Carboplatin +

Paclitaxel

Advanced

Solid Tumors

RP2D

established;

ORR of 65%

observed

(80% in clear

cell ovarian

cancer).

[17]

NCT0369838

3
II Trastuzumab

Pretreated

HER2+

Breast

Cancer

(PIK3CA

mutated)

ORR of 43%;

median PFS

of 6.0

months.

[18]

| VIKTORIA-1 (NCT04772923) | III | Fulvestrant +/- Palbociclib | HR+/HER2- Advanced Breast

Cancer | Currently enrolling patients. |[5][15] |
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Across these trials, Gedatolisib in combination has shown a manageable safety profile.

Common treatment-related adverse events include mucositis, neutropenia, nausea, and

fatigue, with the specific profile varying depending on the combination agent.[17][19]

Molecular Targets

Downstream Cellular Effects

Gedatolisib

All Class I PI3K
Isoforms

mTORC1 & mTORC2
Complexes

Block Cell Growth
& Proliferation

Inhibit Key
Metabolic FunctionsInduce Apoptosis

Tumor Growth Inhibition
& Regression

Click to download full resolution via product page

Logical flow of Gedatolisib's dual inhibitory action.

Conclusion
Gedatolisib is a potent, dual inhibitor of the PI3K and mTOR pathways, demonstrating a

differentiated mechanism of action that provides comprehensive blockade of this critical

oncogenic signaling network. Preclinical data highlight its superior potency over single-node

inhibitors and its efficacy in various cancer models. Clinical studies have established a

manageable safety profile and have shown promising anti-tumor activity, particularly when used

in combination with other targeted therapies and chemotherapies. Ongoing late-phase clinical

trials will further define its role in the treatment of advanced cancers, particularly in breast

cancer. The development of Gedatolisib represents a significant advancement in the strategic

targeting of the PI3K/AKT/mTOR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.asco.org/abstracts-presentations/ABSTRACT166280
https://www.asco.org/abstracts-presentations/ABSTRACT166280
https://www.benchchem.com/product/b612122#discovery-and-development-of-gedatolisib-pki-587
https://www.benchchem.com/product/b612122#discovery-and-development-of-gedatolisib-pki-587
https://www.benchchem.com/product/b612122#discovery-and-development-of-gedatolisib-pki-587
https://www.benchchem.com/product/b612122#discovery-and-development-of-gedatolisib-pki-587
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612122?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

